molecular formula C11H11FN2 B2902712 1-(4-Ethylphenyl)-5-fluoropyrazole CAS No. 2172162-13-7

1-(4-Ethylphenyl)-5-fluoropyrazole

Cat. No. B2902712
CAS RN: 2172162-13-7
M. Wt: 190.221
InChI Key: ULNGJYQQKWKUOI-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-5-fluoropyrazole, also known as EPPF, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPF is a pyrazole derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-5-fluoropyrazole is not fully understood, but it is believed to act through the inhibition of various signaling pathways that are involved in the development and progression of cancer and other diseases. 1-(4-Ethylphenyl)-5-fluoropyrazole has been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation.
Biochemical and physiological effects:
1-(4-Ethylphenyl)-5-fluoropyrazole has been found to exhibit various biochemical and physiological effects, including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. It has also been found to modulate various immune responses, including the suppression of inflammatory cytokines and the activation of immune cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Ethylphenyl)-5-fluoropyrazole in lab experiments include its high potency and specificity, as well as its low toxicity and side effects. However, the limitations of using 1-(4-Ethylphenyl)-5-fluoropyrazole in lab experiments include its limited solubility and stability, as well as its high cost and limited availability.

Future Directions

There are several future directions for the research and development of 1-(4-Ethylphenyl)-5-fluoropyrazole. These include the optimization of its synthesis and formulation, the identification of its molecular targets and mechanisms of action, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the potential applications of 1-(4-Ethylphenyl)-5-fluoropyrazole in combination therapies and targeted drug delivery systems should be explored.

Synthesis Methods

The synthesis of 1-(4-Ethylphenyl)-5-fluoropyrazole involves the reaction of ethyl 4-bromobenzoate with hydrazine hydrate and potassium carbonate in dimethylformamide. The resulting intermediate is then reacted with 4-fluorobenzaldehyde to obtain 1-(4-Ethylphenyl)-5-fluoropyrazole in high yield and purity.

Scientific Research Applications

1-(4-Ethylphenyl)-5-fluoropyrazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(4-Ethylphenyl)-5-fluoropyrazole has also shown promising results in the treatment of inflammation and infectious diseases.

properties

IUPAC Name

1-(4-ethylphenyl)-5-fluoropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c1-2-9-3-5-10(6-4-9)14-11(12)7-8-13-14/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNGJYQQKWKUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-5-fluoro-1H-pyrazole

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